2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid
Overview
Description
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid is a complex organic compound characterized by a fused bicyclic structure containing both furan and pyrrole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid typically involves multi-step organic reactions One common approach is the cyclization of appropriate precursors under acidic or basic conditions to form the fused bicyclic structure
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols) can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific
Biological Activity
Overview
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)propanoic acid is a heterocyclic compound characterized by a unique fusion of furan and pyrrole ring systems. This compound has garnered interest for its potential biological activities, although comprehensive studies are still limited. This article explores the biological activity of this compound, synthesizing available research findings, case studies, and relevant data.
- IUPAC Name : 2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid
- Molecular Formula : C₈H₁₃NO₃
- Molecular Weight : 171.19 g/mol
- CAS Number : 2098066-46-5
The mechanism by which this compound exerts its biological effects is not fully elucidated. However, its structural characteristics suggest potential interactions with various molecular targets, including enzymes and receptors. These interactions may occur through:
- Hydrogen Bonding : The presence of functional groups allows for hydrogen bonding with biological macromolecules.
- Hydrophobic Interactions : The hydrophobic regions of the compound may facilitate binding to lipid membranes or hydrophobic pockets in proteins.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit significant antioxidant properties. For instance, derivatives of furan and pyrrole have been shown to scavenge free radicals effectively. While specific studies on this compound are sparse, its structural analogs suggest potential antioxidant activity.
Neuroprotective Effects
Preliminary studies suggest that related compounds may offer neuroprotective benefits. For example:
- Case Study : A study on pyrrole derivatives demonstrated their ability to protect neuronal cells from oxidative stress-induced damage. This suggests that this compound could potentially exhibit similar neuroprotective effects.
Antimicrobial Activity
Compounds containing fused ring systems have also shown antimicrobial properties. The specific activity of this compound against various pathogens remains to be thoroughly investigated.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Notable Activity |
---|---|---|
2-(Tetrahydro-1H-furo[3,4-c]pyrrol-5(3H)-yl)acetic acid | Fused furan-pyrrole | Antioxidant potential |
Pyrrole derivatives | Pyrrole-based | Neuroprotective effects |
Furan derivatives | Furan-based | Antimicrobial activity |
Synthesis and Characterization
The synthesis of this compound typically involves cyclization reactions under acidic or basic conditions. For example:
- Synthetic Route : The use of lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at low temperatures can facilitate the formation of the desired ring structure .
Future Directions
Further research is necessary to explore the biological activity of this compound in depth. Key areas for future investigation include:
- In vitro and in vivo studies to assess antioxidant and neuroprotective effects.
- Exploration of antimicrobial properties against a range of pathogens.
- Detailed mechanistic studies to elucidate interaction pathways with biological targets.
Properties
IUPAC Name |
2-(1,3,3a,4,6,6a-hexahydrofuro[3,4-c]pyrrol-5-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-6(9(11)12)10-2-7-4-13-5-8(7)3-10/h6-8H,2-5H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDHCGZFRDKVQEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CC2COCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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